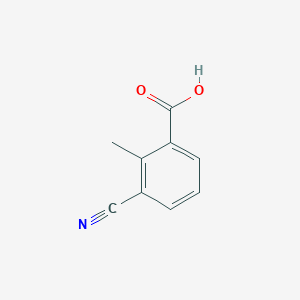

3-Cyano-2-methylbenzoic acid

CAS No.: 3843-99-0

Cat. No.: VC8467136

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3843-99-0 |

|---|---|

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 3-cyano-2-methylbenzoic acid |

| Standard InChI | InChI=1S/C9H7NO2/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | QPEFUCOMFYTEKE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1C(=O)O)C#N |

| Canonical SMILES | CC1=C(C=CC=C1C(=O)O)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents: a carboxylic acid (-COOH) at position 1, a methyl group (-CH) at position 2, and a cyano group (-CN) at position 3 (Figure 1) . This arrangement creates steric and electronic effects that influence its reactivity. The methyl group introduces steric hindrance near the carboxylic acid, while the cyano group withdraws electrons, polarizing the aromatic ring.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES | N#CC1=CC=CC(C(=O)O)=C1C | |

| InChI | InChI=1S/C9H7NO2/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |

| InChIKey | QPEFUCOMFYTEKE-UHFFFAOYSA-N |

Spectral and Analytical Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide critical insights into its structure. The NMR spectrum is expected to show a singlet for the methyl group (~2.5 ppm), a downfield-shifted proton adjacent to the cyano group (~7.8 ppm), and a broad peak for the carboxylic acid proton (~12 ppm) . High-resolution MS data from PubChemLite confirms a molecular ion peak at m/z 161.04713 (calculated for ) .

Synthesis and Manufacturing

Nucleophilic Substitution-Hydrolysis Route

A patented two-step process (CN101891649A) begins with 3-chloromethyl benzoic acid methyl ester reacting with an N-containing compound (e.g., hexamethylenetetramine) in the presence of a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) under alkaline conditions . This generates a Siegrist salt intermediate, which undergoes acid hydrolysis (e.g., 98% HSO) at 100–110°C to yield 3-formyl benzoic acid methyl ester. Subsequent treatment with hydroxylamine and formic acid induces dehydration, forming the nitrile group .

Table 2: Optimized Synthesis Conditions

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 100–110°C | Reflux |

| Catalyst | Phase-transfer (e.g., PEG-400) | None |

| Reaction Time | 10–18 hours | 2–6 hours |

| Yield | 85–90% | 90–95% |

| Purity | ≥98% (HPLC) | ≥98% (HPLC) |

Alternative Synthetic Pathways

While the patent method dominates industrial production, laboratory-scale approaches include:

-

Cyanide Substitution: Reacting 3-bromo-2-methylbenzoic acid with CuCN in DMF at 150°C, though this risks cyanide toxicity .

-

Oxidative Methods: Oxidizing 3-cyano-2-methylbenzaldehyde using KMnO in acidic media, albeit with lower yields (~65%) .

Physicochemical Properties

Solubility and Stability

The compound is a white crystalline solid at room temperature, soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water (<0.1 g/L) . Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, with the cyano group contributing to thermal instability .

Table 3: Collision Cross-Section Data (Predicted)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 162.05496 | 132.9 |

| [M+Na] | 184.03690 | 144.9 |

| [M-H] | 160.04040 | 126.9 |

Acid-Base Behavior

The carboxylic acid group has a pKa of ~3.5, enabling salt formation with bases (e.g., NaOH). The cyano group (pKa ~−10) remains inert under most conditions but can hydrolyze to amides or carboxylic acids under strongly acidic/basic conditions .

Reactivity and Synthetic Applications

Nucleophilic Acyl Substitution

The carboxylic acid undergoes esterification and amidation. For example, reaction with thionyl chloride generates the acyl chloride, which couples with amines to yield bioactive amides .

Cyano Group Transformations

-

Hydrolysis: Concentrated HCl at 80°C converts the nitrile to a carboxylic acid, yielding 3-carboxy-2-methylbenzoic acid .

-

Reduction: Catalytic hydrogenation (H, Pd/C) produces 3-aminomethyl-2-methylbenzoic acid, a precursor to pharmaceuticals .

Heterocycle Formation

The cyano group participates in cycloadditions. For instance, reacting with hydrazine forms pyrazole derivatives, which are explored as kinase inhibitors in cancer therapy .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound is a key intermediate in synthesizing XR-9051 (a multidrug resistance modulator) and neuroactive agents. Its methyl ester derivative (3-cyano-2-methylbenzoate) is patented for use in liquid crystal materials .

Agrochemicals

Functionalization of the aromatic ring yields herbicides and fungicides. For example, coupling with thiourea derivatives produces compounds with antifungal activity against Botrytis cinerea .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume